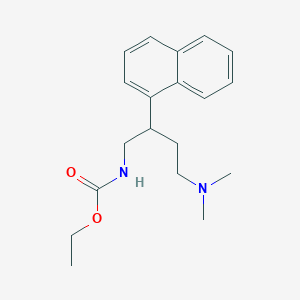
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a dimethylamino group, and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(1-naphthyl)-1-propanone: Shares a similar naphthalene ring and dimethylamino group but differs in the functional groups attached to the carbon chain.
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride: Similar structure but exists as a hydrochloride salt, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
29473-85-6 |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
ethyl N-[4-(dimethylamino)-2-naphthalen-1-ylbutyl]carbamate |
InChI |
InChI=1S/C19H26N2O2/c1-4-23-19(22)20-14-16(12-13-21(2)3)18-11-7-9-15-8-5-6-10-17(15)18/h5-11,16H,4,12-14H2,1-3H3,(H,20,22) |
InChIキー |
QYNFRIYTQNQQGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC(CCN(C)C)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


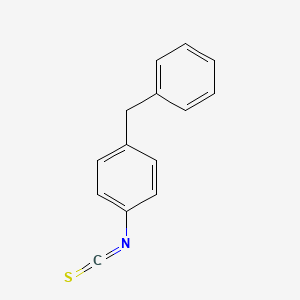
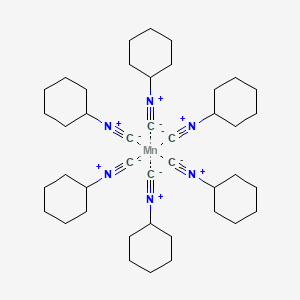
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)


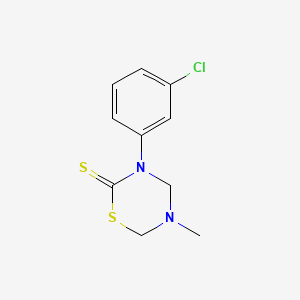
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

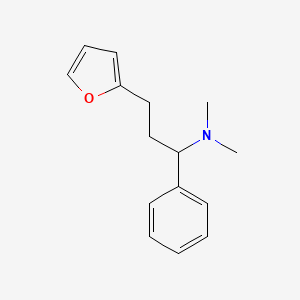
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
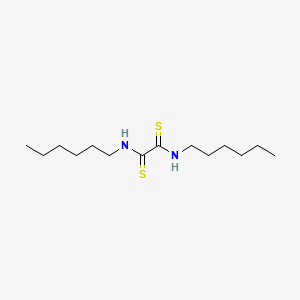

![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
